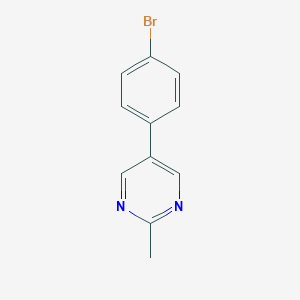
5-(4-Bromophenyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Building Block for Pharmaceuticals
5-(4-Bromophenyl)-2-methylpyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced therapeutic properties. For instance, derivatives of this compound have been investigated for their potential as antimalarial agents, demonstrating significant activity against drug-resistant strains of Plasmodium falciparum .
Antimicrobial and Anticancer Properties
Research indicates that compounds derived from or related to this compound exhibit antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new antimicrobial and anticancer therapies .
Biological Studies
Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within microbial cells. For example, it has been observed to modulate cell signaling pathways and gene expression related to oxidative stress and apoptosis . This modulation can lead to increased cell death in targeted pathogens or cancer cells.
Materials Science
Development of Organic Materials
In materials science, this compound is utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for enhancing the performance of these devices .
Chemical Research
Precursor in Synthesis
The compound also acts as a precursor in the synthesis of more complex molecules for various chemical research purposes. Its versatility allows chemists to explore new synthetic routes and develop novel compounds with desired properties .
Case Study 1: Antimalarial Activity
A study evaluated a series of pyrimidine derivatives, including those based on this compound, for their antimalarial activity. The results indicated that certain derivatives exhibited potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, with minimal cytotoxic effects on mammalian cells .
| Compound | % Parasitemia Suppression (Day 5) | % Parasitemia Suppression (Day 7) | Mean Survival Time (Days) |
|---|---|---|---|
| CQ | 100 | 100 | 26.2 |
| Compound 7f | 96.42 | 37.62 | 12.2 |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various multi-drug resistant bacterial strains. The compounds demonstrated significant inhibition zones, indicating their potential as effective antimicrobial agents .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Klebsiella pneumonia | 22 |
特性
CAS番号 |
131548-21-5 |
|---|---|
分子式 |
C11H9BrN2 |
分子量 |
249.11 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
InChIキー |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
正規SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















